molecular formula C16H22ClF3N4O B1401738 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide CAS No. 1311280-27-9

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide

Cat. No. B1401738
M. Wt: 378.82 g/mol
InChI Key: LZGRFDKTXVUEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide is a useful research compound. Its molecular formula is C16H22ClF3N4O and its molecular weight is 378.82 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

One study explored the synthesis of various derivatives of piperazine, including those related to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide, to investigate their activity as Farnesyl Protein Transferase (FPT) inhibitors. This research led to the discovery of compounds with improved pharmacokinetics and potent FPT inhibition, showing excellent antitumor efficacy against tumor cell lines in mice (Mallams et al., 1998).

Antimicrobial Properties

Another study focused on the synthesis of new pyridine derivatives, including structures similar to the compound . These compounds were evaluated for antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Drug Delivery Systems

A study involving the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, including pyridine and piperazine structures, was conducted to enhance drug delivery. The research showed that these compounds had increased cytotoxicity in human ovarian cancer cells, indicating potential for targeted drug delivery (Mattsson et al., 2010).

Platelet Antiaggregating Activity

A series of isoxazolecarboxamides, structurally related to the compound , were synthesized and evaluated for platelet antiaggregating activity. These compounds showed activity slightly inferior to acetylsalicylic acid, along with weak anti-inflammatory, analgesic, and antipyretic activities in rats and mice (Fossa et al., 1991)

Receptor Binding Assays

Research was conducted on pyrazolo[1,5-α]pyridines, including compounds structurally similar to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide. These compounds were synthesized and evaluated for their affinity in receptor binding assays, indicating potential as dopamine D4 receptor ligands (Guca, 2014).

Antifungal Activity

Amides from Piper hispidum and Piper tuberculatum, including compounds with structural similarities to the compound , were isolated and characterized for their antifungal activity against Cladosporium sphaerospermum (Navickiene et al., 2000).

Polymer Synthesis

In a study focused on polymer synthesis, an ordered poly(amide−acylhydrazide−amide) was prepared using piperazine, demonstrating the utility of piperazine derivatives in creating complex polymer structures (Yu, Seino, & Ueda, 1999).

properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-(2-methylpropyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClF3N4O/c1-11(2)8-22-15(25)24-5-3-23(4-6-24)10-14-13(17)7-12(9-21-14)16(18,19)20/h7,9,11H,3-6,8,10H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGRFDKTXVUEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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